molecular formula C14H15N3S B11941997 1-Phenyl-3-(2-pyridin-2-ylethyl)thiourea CAS No. 16348-02-0

1-Phenyl-3-(2-pyridin-2-ylethyl)thiourea

Cat. No.: B11941997
CAS No.: 16348-02-0
M. Wt: 257.36 g/mol
InChI Key: FOFYTAQBFPAROM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-3-(2-pyridin-2-ylethyl)thiourea is an organic compound with the molecular formula C12H11N3S It is a thiourea derivative, characterized by the presence of a phenyl group and a pyridin-2-ylethyl group attached to the thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-3-(2-pyridin-2-ylethyl)thiourea can be synthesized through the reaction of phenyl isothiocyanate with 2-(2-aminoethyl)pyridine. The reaction typically involves mixing the reactants in a suitable solvent, such as ethanol or methanol, and allowing the reaction to proceed at room temperature or under reflux conditions. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-(2-pyridin-2-ylethyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Phenyl-3-(2-pyridin-2-ylethyl)thiourea has several scientific research applications:

Comparison with Similar Compounds

1-Phenyl-3-(2-pyridin-2-ylethyl)thiourea can be compared with other thiourea derivatives, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

16348-02-0

Molecular Formula

C14H15N3S

Molecular Weight

257.36 g/mol

IUPAC Name

1-phenyl-3-(2-pyridin-2-ylethyl)thiourea

InChI

InChI=1S/C14H15N3S/c18-14(17-13-7-2-1-3-8-13)16-11-9-12-6-4-5-10-15-12/h1-8,10H,9,11H2,(H2,16,17,18)

InChI Key

FOFYTAQBFPAROM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NCCC2=CC=CC=N2

solubility

32.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.